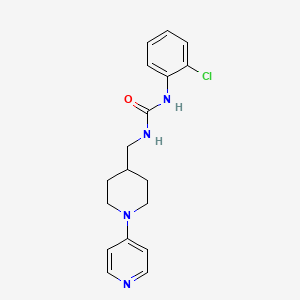
1-(2-Chlorophenyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-Chlorophenyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea, also known as P4U, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. P4U is a urea derivative that has been shown to have potent activity against various diseases, including cancer, inflammation, and neurodegenerative disorders. In
Scientific Research Applications
Nonlinear Optical Properties
Research has demonstrated the notable electronic, optical, and nonlinear optical properties of certain chalcone derivatives, which share structural similarities with the compound of interest. These derivatives exhibit high second and third harmonic generation efficiencies, suggesting their utility in optoelectronic device fabrication due to superior electro-optic properties (Shkir et al., 2018). Similar studies have synthesized and characterized organic nonlinear optical materials with enhanced second harmonic generation efficiency, further indicating the potential of such compounds in NLO device applications (Anthoni Praveen Menezes et al., 2014).
Anticancer Agents
Diaryl urea derivatives have been identified as promising anticancer agents. Through computer-aided design and synthesis, certain 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives displayed significant antiproliferative effects against various cancer cell lines. These compounds were evaluated for their potential as BRAF inhibitors, offering a new avenue for cancer treatment research (Jian Feng et al., 2020).
Corrosion Inhibition
Studies on Mannich bases derived from urea have shown their effectiveness as corrosion inhibitors for mild steel surfaces in acidic environments. These inhibitors demonstrate mixed-type inhibition, suggesting their potential in protecting metals from corrosion. The study provides insights into the relationship between molecular structure and inhibition efficiency, highlighting the importance of such compounds in industrial applications (M. Jeeva et al., 2015).
properties
IUPAC Name |
1-(2-chlorophenyl)-3-[(1-pyridin-4-ylpiperidin-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4O/c19-16-3-1-2-4-17(16)22-18(24)21-13-14-7-11-23(12-8-14)15-5-9-20-10-6-15/h1-6,9-10,14H,7-8,11-13H2,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJYDSHLQQLCDMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NC2=CC=CC=C2Cl)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

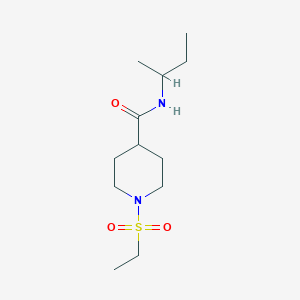
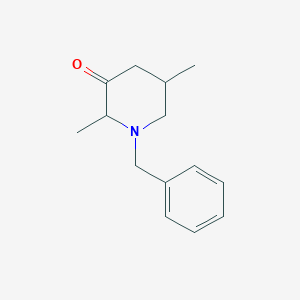
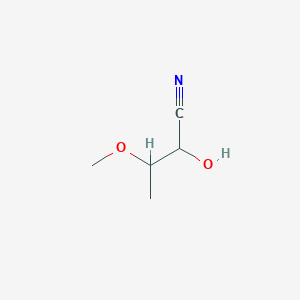
![2-(3-allyl-2-{[(4-methylphenyl)sulfonyl]imino}-4-oxo-1,3-thiazolidin-5-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2879047.png)
![2-[(5-Amino-1,3,4-thiadiazol-2-yl)amino]ethanol](/img/structure/B2879048.png)
![2-(2,4-Difluorophenyl)-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethan-1-one](/img/structure/B2879049.png)
![N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)cyclopropanecarboxamide](/img/structure/B2879050.png)
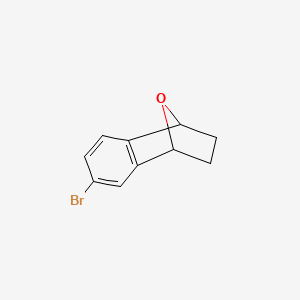
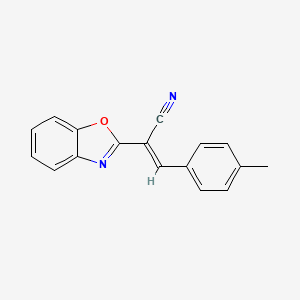
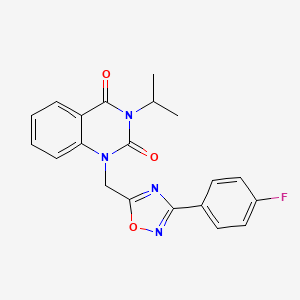
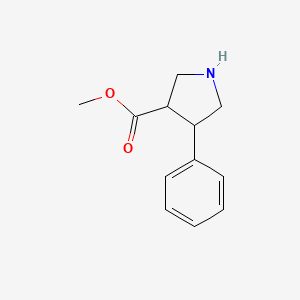
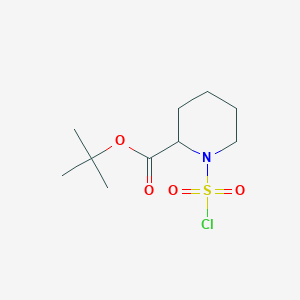
![4-(2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamido)benzamide](/img/structure/B2879060.png)
![4-chloro-N-[(E)-dimethylaminomethylideneamino]benzamide](/img/structure/B2879062.png)